7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-[2-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core bicyclic β-lactam structure. This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine. Subsequent steps involve the introduction of the pyrazole and thiadiazole rings through nucleophilic substitution and cyclization reactions. The bromination of the pyrazole ring is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the subsequent functionalization steps. Purification methods such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the β-lactam ring can be reduced to form alcohols.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of bacterial infections, given its β-lactam structure.
Industry: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antibiotic, it would likely inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The presence of the β-lactam ring is crucial for this activity, as it mimics the natural substrate of PBPs, leading to the inhibition of cell wall cross-linking and ultimately bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another β-lactam antibiotic with a simpler structure.
Cephalosporin: A β-lactam antibiotic with a similar bicyclic structure but different functional groups.
Carbapenem: A β-lactam antibiotic with a broader spectrum of activity.
Uniqueness
This compound is unique due to the presence of both pyrazole and thiadiazole rings, which are not commonly found in other β-lactam antibiotics. These additional functional groups may confer unique biological activities and improve the compound’s pharmacokinetic properties.
Properties
Molecular Formula |
C17H17BrN6O4S3 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
7-[2-(4-bromopyrazol-1-yl)propanoylamino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H17BrN6O4S3/c1-7(23-4-10(18)3-19-23)13(25)20-11-14(26)24-12(16(27)28)9(5-29-15(11)24)6-30-17-22-21-8(2)31-17/h3-4,7,11,15H,5-6H2,1-2H3,(H,20,25)(H,27,28) |
InChI Key |
KFVBXQPEIFIBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)N4C=C(C=N4)Br)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.